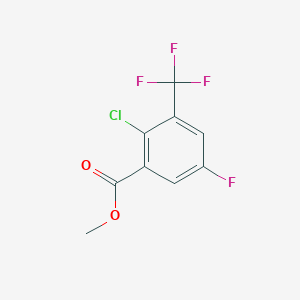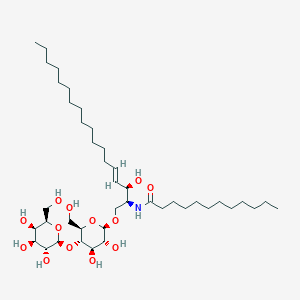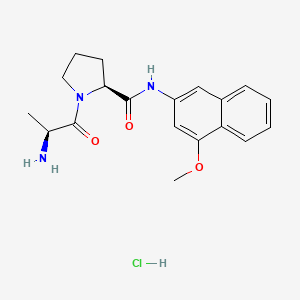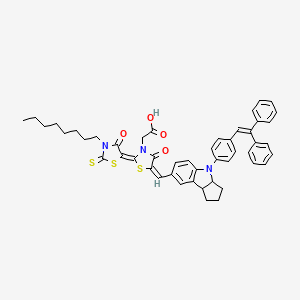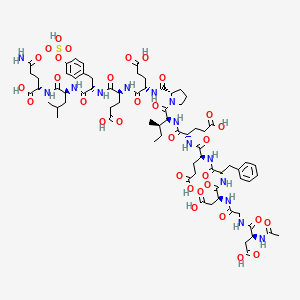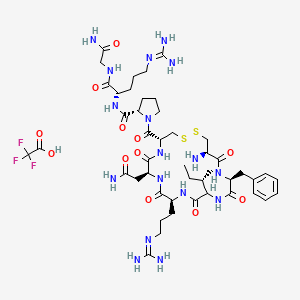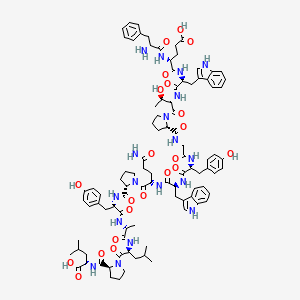
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH, also known as FEWTPGWTQPTYALPL-OH, is a peptide that has been the focus of scientific research in recent years. This peptide has shown potential in various applications, from drug development to biomedical research. In
作用機序
The exact mechanism of action of H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH is not fully understood. However, studies have shown that H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH interacts with cell membranes, disrupting their integrity and leading to cell death. H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has been shown to have various biochemical and physiological effects. In vitro studies have shown that H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and protect neurons from oxidative stress. In vivo studies have shown that H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH can inhibit tumor growth in mice and improve cognitive function in rats.
実験室実験の利点と制限
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has several advantages for lab experiments. It is relatively easy to synthesize using SPPS, and it has been shown to have high purity and yield. H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH also has a wide range of potential applications, making it a versatile tool for scientific research. However, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH also has some limitations. It can be expensive to synthesize, and its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH research. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to explore its potential as a drug delivery system, as H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has been shown to interact with cell membranes. Additionally, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH could be further modified to improve its pharmacological properties, such as its stability and bioavailability.
Conclusion:
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH is a peptide that has shown potential in various scientific research applications, including drug development, cancer research, and neuroscience. Its mechanism of action is not fully understood, but it has been shown to have antimicrobial and neuroprotective effects, as well as the ability to inhibit cancer cell growth. While H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has several advantages for lab experiments, it also has some limitations, such as its cost and limited understanding of its mechanism of action. Nevertheless, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH holds promise for future research in various fields.
合成法
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH is a peptide that can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides with high purity and yield. The process involves coupling amino acids onto a solid support, one at a time, to create the desired sequence. Once the peptide is fully synthesized, it is cleaved from the solid support and purified using various chromatography techniques.
科学的研究の応用
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has shown potential in various scientific research applications, including drug development, cancer research, and neuroscience. In drug development, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. In cancer research, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuroscience, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H122N18O22/c1-51(2)41-73(93(132)112-39-16-25-77(112)91(130)109-74(95(134)135)42-52(3)4)108-82(121)53(5)101-85(124)70(45-57-28-32-61(116)33-29-57)107-90(129)76-24-15-38-111(76)92(131)68(34-36-78(97)117)104-87(126)71(46-58-48-98-65-21-12-10-19-62(58)65)106-86(125)69(44-56-26-30-60(115)31-27-56)102-79(118)50-100-89(128)75-23-14-40-113(75)94(133)81(54(6)114)110-88(127)72(47-59-49-99-66-22-13-11-20-63(59)66)105-84(123)67(35-37-80(119)120)103-83(122)64(96)43-55-17-8-7-9-18-55/h7-13,17-22,26-33,48-49,51-54,64,67-77,81,98-99,114-116H,14-16,23-25,34-47,50,96H2,1-6H3,(H2,97,117)(H,100,128)(H,101,124)(H,102,118)(H,103,122)(H,104,126)(H,105,123)(H,106,125)(H,107,129)(H,108,121)(H,109,130)(H,110,127)(H,119,120)(H,134,135)/t53-,54+,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHFDHFTWBMCCL-CGVIVZGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H122N18O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1868.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

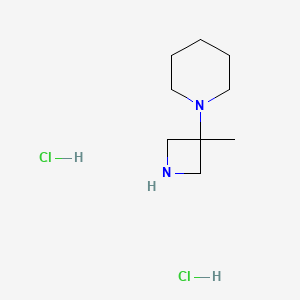
![1,4-Dihydro-4-oxo-1H-pyrido[2,3-c]pyrazine-3-carboxylic acid](/img/structure/B1495721.png)

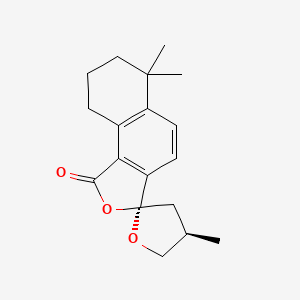
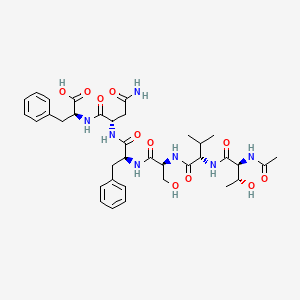
![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)
